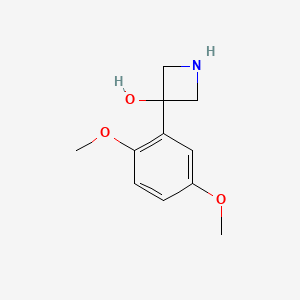

3-(2,5-Dimethoxyphenyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-(2,5-dimethoxyphenyl)azetidin-3-ol |

InChI |

InChI=1S/C11H15NO3/c1-14-8-3-4-10(15-2)9(5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |

InChI Key |

VFGFVFMRAUKLOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2(CNC2)O |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies of Azetidinol Transformations

Understanding Ring Closure Reactions in Azetidine (B1206935) Synthesis

The synthesis of the azetidine core is a critical step and often involves an intramolecular cyclization. A common strategy for forming the four-membered ring is through the intramolecular nucleophilic substitution of a γ-amino alcohol derivative. organic-chemistry.org

The formation of the azetidine ring is a kinetically controlled process that must overcome significant ring strain. rsc.orgacs.org The transition state for the 4-exo-tet cyclization is a highly ordered arrangement. Computational studies on similar systems suggest that the geometry of the transition state is crucial for a successful ring closure. The approach of the nucleophilic nitrogen atom to the carbon bearing the leaving group must follow a specific trajectory, often influenced by the stereochemistry of the starting material. acs.org The relief of ring strain in azabicyclo[1.1.0]butane derivatives through cleavage of the central C-N bond provides another pathway to azetidine formation. organic-chemistry.org

The synthesis of azetidines is often plagued by competing side reactions, which can significantly lower the yield of the desired product. One of the primary competing pathways is the formation of the thermodynamically more stable five-membered ring (pyrrolidine) through a 5-exo-tet cyclization, if the substrate allows for it. acs.org Another common side reaction is intermolecular polymerization, especially at higher concentrations.

In the context of synthesizing 3-aryl-3-hydroxyazetidines, the choice of reaction conditions is critical to minimize byproduct formation. For instance, the use of a superbase can favor the desired intramolecular cyclization over other pathways. acs.org Additionally, rearrangements can occur, such as the novel rearrangement of 3-hydroxyazetidines to 2-oxazolines initiated by a Ritter-type cascade. acs.org

| Reaction Condition | Potential Side Product | Rationale |

| High Temperature | Polymer | Increased rate of intermolecular reactions |

| Protic Solvents | Solvolysis Products | Solvent can act as a competing nucleophile |

| Inappropriate Base | Elimination Products | If a suitable leaving group is present |

Reactivity of the Azetidinol (B8437883) Hydroxyl Group

The tertiary hydroxyl group at the C3 position of 3-(2,5-Dimethoxyphenyl)azetidin-3-ol plays a significant role in its reactivity. The reactivity of hydroxyl groups can be influenced by factors such as steric hindrance and the electronic nature of the surrounding molecule. nih.gov

The hydroxyl group can be a target for various transformations:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base.

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide.

Substitution: Activation of the hydroxyl group (e.g., by protonation or conversion to a better leaving group) can lead to its substitution by other nucleophiles.

A notable reaction is the Ritter-initiated cascade of 3-hydroxyazetidines, which leads to the formation of highly substituted 2-oxazolines. acs.org This transformation highlights the potential for the hydroxyl group to participate in intramolecular rearrangements.

Reactivity of the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a nucleophilic and basic center. Its reactivity is influenced by the steric hindrance around it and the electronic effects of the substituents on the ring. The lone pair of electrons on the nitrogen can participate in a variety of reactions:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides.

N-Arylation: Copper-catalyzed N-arylation is a known method for functionalizing the nitrogen of azetidines. organic-chemistry.org

Ring-Opening Reactions: The nitrogen can be involved in ring-opening reactions, particularly when activated by a Lewis acid or through the formation of an azetidinium ion. mdpi.comacs.org

The basicity of the azetidine nitrogen can be compared to other cyclic amines, although it is generally less basic than a corresponding pyrrolidine (B122466) or piperidine (B6355638) due to the increased s-character of the nitrogen lone pair orbital in the strained four-membered ring.

Influence of Substituents on Reaction Pathways and Selectivity

The substituents on the this compound molecule have a profound impact on its reactivity and the selectivity of its transformations. lumenlearning.comlibretexts.orglibretexts.org

The 2,5-dimethoxyphenyl group at the C3 position is an electron-donating group due to the resonance effect of the methoxy (B1213986) groups. lumenlearning.com This has several consequences:

Stabilization of Cationic Intermediates: The electron-donating nature of the phenyl ring can stabilize a positive charge at the C3 position, which may facilitate reactions involving a carbocationic intermediate, such as certain ring-opening or rearrangement reactions.

Influence on Aromatic Substitution: The dimethoxy substituents are ortho, para-directing and activating for electrophilic aromatic substitution on the phenyl ring itself. khanacademy.org

The hydroxyl group at C3, being an electron-withdrawing group by induction but capable of donation by resonance, can also influence the electron density within the ring system.

The interplay between the steric bulk of the 2,5-dimethoxyphenyl group and the hydroxyl group can direct the approach of incoming reagents, leading to diastereoselectivity in reactions at other positions of the azetidine ring. For example, in N-functionalization reactions, the bulky C3-substituent may favor the approach of an electrophile from the less hindered face of the molecule.

| Substituent | Electronic Effect | Potential Influence on Reactivity |

| 2,5-Dimethoxyphenyl | Electron-donating (resonance) | Stabilizes adjacent positive charge, influences aromatic reactivity |

| Hydroxyl | Electron-withdrawing (inductive) | Can be a site for further functionalization |

| Azetidine Nitrogen | Nucleophilic/Basic | Site for alkylation, acylation, and ring-opening |

Theoretical and Computational Chemistry of 3 2,5 Dimethoxyphenyl Azetidin 3 Ol

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical investigations provide a foundational understanding of the geometric and electronic properties of 3-(2,5-Dimethoxyphenyl)azetidin-3-ol. These studies elucidate the molecule's stable conformations, the nature of its chemical bonds, and its electronic landscape, which collectively govern its reactivity.

Electronic Structure Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) stands as a primary method for investigating the electronic structure of azetidine (B1206935) derivatives due to its balance of computational cost and accuracy. thescience.devnih.gov Methods like B3LYP or M06-2X, paired with basis sets such as 6-31G(d,p) or larger, are commonly employed to optimize the molecular geometry and calculate various electronic properties. nih.govacs.org For this compound, these calculations would determine bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. The electronic properties derived from these calculations, including charge distribution and electrostatic potential, are crucial for predicting how the molecule interacts with other chemical species.

Table 1: Common Computational Methods in Azetidine Research

| Method/Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| M06-2X | 6-31G(d,p) | Reaction mechanism studies, transition state determination. | acs.org |

| B3LYP | 6-311++G(d,p) | Calculation of electronic and nonlinear optical properties. | researchgate.net |

| B3LYP | 6-31G+(d,p) | Geometry optimization, vibrational spectra, HOMO-LUMO analysis. | nih.gov |

Conformational Analysis of the Azetidine Ring

The azetidine ring, a four-membered heterocycle, is characterized by significant ring strain, estimated at approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This strain influences the ring's conformation, which is not planar but exists in a puckered state to alleviate torsional strain. The substituents on the ring—the hydroxyl group at position 3 and the 2,5-dimethoxyphenyl group also at position 3—play a critical role in determining the most stable conformation.

Computational conformational analysis involves calculating the relative energies of different puckered states and substituent orientations (axial vs. equatorial). For this compound, the bulky 2,5-dimethoxyphenyl group would likely favor an equatorial position to minimize steric hindrance. The orientation of the hydroxyl group would be determined by a balance of steric factors and potential intramolecular hydrogen bonding with the azetidine nitrogen.

Orbital Interactions and Electronic Properties (e.g., HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. acs.org The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. nih.govresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethoxyphenyl ring and the nitrogen atom, while the LUMO would be distributed across the aromatic system and the C-N bonds of the azetidine ring. DFT calculations can precisely map the distribution of these orbitals and quantify the energy gap. nih.govresearchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Implication for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates stronger electron-donating ability (nucleophilicity), likely influenced by the lone pair on the nitrogen and the dimethoxyphenyl group. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates stronger electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between E(LUMO) and E(HOMO). | A smaller gap suggests higher reactivity and lower kinetic stability. The substituents significantly modulate this gap. |

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like azetidinols. By modeling reaction pathways, chemists can understand the factors that control reaction outcomes.

Energy Profiles and Transition State Determination for Azetidinol (B8437883) Synthesis

The synthesis of azetidin-3-ols often involves intramolecular cyclization. Computational methods can map the entire reaction coordinate, from reactants to products, through what is known as an energy profile. This profile charts the energy of the system as the reaction progresses, highlighting reactants, intermediates, products, and, crucially, transition states.

A transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur (the activation energy, ΔG‡). acs.orgnih.gov Using DFT, researchers can locate the precise geometry of transition states, which are characterized by having a single imaginary vibrational frequency. nih.gov For the synthesis of an azetidinol, this would involve modeling the bond-forming step that closes the four-membered ring. The calculated activation energy provides a quantitative measure of the reaction's feasibility and rate. nih.gov

Explaining Regio- and Stereoselectivity through Computational Models

Many synthetic reactions can potentially yield multiple products (isomers). Computational models are exceptionally useful for explaining and predicting the regio- and stereoselectivity of such reactions. acs.org In the synthesis of substituted azetidines, for example, the cyclization of a precursor can lead to different regioisomers (e.g., 4-membered vs. 5-membered rings) or stereoisomers (e.g., cis vs. trans). acs.org

By calculating the activation energies for all possible reaction pathways, researchers can determine which pathway is energetically favored. The product corresponding to the lowest-energy transition state is predicted to be the major product. acs.org For instance, quantum chemical investigations into the synthesis of 2-arylazetidines have successfully explained the observed regioselectivity by analyzing the orbital overlap and strain in the competing transition states for 4-exo-tet versus 5-endo-tet cyclizations. acs.org This type of analysis would be directly applicable to understanding the selective formation of this compound from an appropriate precursor.

Table 3: Key Findings from Computational Reaction Studies of Azetidines

| Study Focus | Key Finding | Computational Approach | Reference |

|---|---|---|---|

| Regioselectivity in Arylazetidine Synthesis | Formation of the four-membered azetidine ring is kinetically favored over the five-membered pyrrolidine (B122466) ring due to optimal orbital overlap in a stretched bicyclic transition state. | DFT (M06-2X) calculations of transition state energies (ΔG‡) and analysis of orbital angles. | acs.org |

| Azetidine-2-carboxylic acid Biosynthesis | The enzyme AzeJ catalyzes SAM cyclization by lowering the activation barrier compared to the uncatalyzed reaction in water, balancing the energies of the reactant and the strained product. | Quantum mechanical modeling of the SN2 reaction, locating the transition state and calculating the energy barrier. | nih.gov |

Molecular Modeling and Simulation Approaches

The computational investigation of this compound and related azetidinol systems provides profound insights into their structural and dynamic properties at an atomic level. Molecular modeling and simulation techniques are indispensable for understanding the conformational landscape, intermolecular interactions, and thermodynamic properties that govern the behavior of these molecules. These computational methods complement experimental data, offering a detailed perspective that is often difficult to obtain through empirical means alone. mdpi.com

The accuracy of molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. For novel or specialized molecules like azetidinol derivatives, standard, general-purpose force fields may not be adequate, necessitating the development and parameterization of specific parameters to ensure accurate simulations.

The process of force field development for a molecule such as this compound involves several critical steps. It begins with the determination of parameters for both bonded (bond lengths, angles, dihedral angles) and non-bonded (van der Waals, electrostatic) interactions. These parameters are typically derived by fitting to high-level quantum mechanical (QM) calculations and, where available, experimental data (e.g., from X-ray crystallography or NMR spectroscopy). ethz.chnih.gov

For instance, the parameterization of the proline analogue, azetidine-2-carboxylic acid (Aze), for the GROMOS56a6 force field illustrates the meticulous process required for azetidine systems. nih.gov In such a study, QM calculations are used to define the equilibrium bond lengths and angles and to derive the force constants that govern their vibrations. The partial atomic charges, which are crucial for describing electrostatic interactions, are often determined to reproduce the QM electrostatic potential. Torsional parameters (dihedral angles) are optimized to replicate the rotational energy profiles around specific bonds, which is critical for correctly modeling the conformational flexibility of the azetidine ring and its substituents. ethz.chnih.gov

The development can be summarized in the following stages:

Quantum Mechanical Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on the molecule and its fragments to obtain optimized geometries, vibrational frequencies, and rotational energy profiles.

Parameter Derivation: Bond and angle parameters are often derived from the QM optimized geometry and force constants. Torsional parameters are fitted to match the QM rotational energy profiles.

Charge Determination: Atomic partial charges are derived using methods like CHELPG or RESP to fit the quantum mechanical electrostatic potential.

Validation: The new parameters are tested by running simulations and comparing the resulting structural and thermodynamic properties against QM calculations or experimental data. For example, the ability of the model to reproduce the conformational preferences, such as the puckering of the azetidine ring, is a key validation metric.

Table 1: Key Parameters in a Force Field for Azetidinol Systems

| Parameter Type | Description | Method of Determination |

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond. Represented by equilibrium distance (r₀) and a force constant (kᵣ). | Quantum mechanics, Spectroscopy |

| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. Represented by an equilibrium angle (θ₀) and a force constant (k_θ). | Quantum mechanics, Spectroscopy |

| Torsional (Dihedral) | Describes the energy barrier associated with rotation around a central bond. Represented by a periodic function with a specific multiplicity, phase, and barrier height. | Fitting to QM rotational energy scans |

| van der Waals | Describes short-range repulsive and long-range attractive forces (dispersion). Commonly modeled using a Lennard-Jones potential with parameters for atomic size (σ) and energy well depth (ε). | Fitting to experimental data (e.g., liquid densities, heats of vaporization) or QM interaction energies |

| Electrostatic | Describes the Coulombic interaction between atoms. Modeled using fixed partial atomic charges (q) assigned to each atom. | Fitting to QM electrostatic potential |

The development of accurate force fields is a continuous effort, with modern approaches leveraging machine learning and differentiable simulations to refine parameters against large datasets, aiming to improve their transferability and predictive power for both folded and disordered systems. nih.govresearchgate.netrsc.org

Molecular dynamics (MD) simulations utilize the developed force fields to compute the trajectory of atoms over time, providing a dynamic picture of the molecule's behavior. For azetidinol derivatives, MD simulations are a powerful tool to explore conformational dynamics, solvation effects, and intermolecular interactions.

A key aspect of azetidine chemistry is the conformational state of the four-membered ring. The azetidine ring is not planar and undergoes a puckering motion. MD simulations can characterize the energetics and transition rates between different puckered states. For a substituted azetidinol like this compound, simulations can reveal how the bulky phenyl group and the hydroxyl group influence the ring's conformational preferences and the orientation of the substituents (axial vs. equatorial).

In a typical MD study of an azetidine derivative, the molecule is placed in a simulation box with an explicit solvent, such as water, to mimic physiological conditions. nih.gov The system is then allowed to evolve over time (from nanoseconds to microseconds), and various properties are calculated from the resulting trajectory.

A study on an azetidine derivative aimed at identifying potential viral inhibitors used 90-nanosecond MD simulations to validate molecular docking results. globalauthorid.comresearchgate.net The simulations were used to assess the stability of the ligand-protein complex by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable RMSD, typically within a range of 0.75 Å to 1.5 Å, suggests a stable binding mode. globalauthorid.comresearchgate.net Furthermore, these simulations allow for the calculation of binding free energies using methods like Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM‐PBSA), providing a more rigorous estimate of binding affinity. globalauthorid.comresearchgate.net

Another MD study focused on a pentapeptide containing azetidine-2-carboxylic acid (Aze) revealed its greater propensity to undergo trans→cis peptide bond isomerization compared to proline. nih.gov This isomerization leads to significant conformational changes, demonstrating how the inclusion of an azetidine ring can impact the larger-scale structure of a polypeptide. The simulations also showed that both Aze and Pro prefer to be at the interface between water and a nonpolar solvent (cyclohexane), though Aze showed a greater preference for the aqueous layer due to stronger electrostatic interactions with water. nih.gov

Table 2: Illustrative Output from a Hypothetical MD Simulation of this compound

| Metric | Description | Typical Finding | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable, low value (e.g., 1-3 Å) after initial equilibration. | Indicates that the molecule has reached a stable conformational state in the simulation. |

| Radius of Gyration (Rg) | A measure of the molecule's overall compactness. | Fluctuations around an average value. | Provides insight into the overall shape and flexibility of the molecule. |

| Ring Puckering Angle | Describes the deviation of the azetidine ring from planarity. | Bimodal distribution, indicating transitions between two primary puckered states. | Characterizes the primary conformational states of the heterocyclic ring. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Varies depending on the conformation, with more extended conformations having higher SASA. | Helps understand the molecule's interaction with its solvent environment. |

| Hydrogen Bonds | Number and lifetime of hydrogen bonds formed between the azetidinol and solvent molecules (e.g., water). | The hydroxyl and nitrogen atoms act as key hydrogen bond donors/acceptors. | Quantifies specific interactions with the solvent that stabilize the molecule's conformation. |

Through these detailed simulations, researchers can build a comprehensive understanding of the molecular behavior of azetidinol derivatives, guiding the rational design of new compounds with specific properties. mit.edu

Structural Characterization Methodologies in Azetidinol Research

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the electronic and vibrational states of a molecule, as well as the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like "3-(2,5-Dimethoxyphenyl)azetidin-3-ol". By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the spatial relationships between atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For an azetidinol (B8437883), the chemical shifts of the protons on the azetidine (B1206935) ring are particularly diagnostic. The protons on the carbons adjacent to the nitrogen atom and the hydroxyl-bearing carbon would appear at characteristic chemical shifts. The aromatic protons of the 2,5-dimethoxyphenyl group would exhibit distinct splitting patterns based on their substitution.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the azetidine ring, particularly the carbinol carbon (C-OH) and the carbons bonded to the nitrogen, are key indicators of the ring structure. The carbons of the dimethoxyphenyl substituent, including the methoxy (B1213986) carbons, would also have characteristic resonances.

¹⁵N and ¹⁹F NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the azetidine ring. caltech.edu ¹⁹F NMR would be relevant if fluorine substituents were present in the molecule, offering high sensitivity and a wide chemical shift range for analysis.

The following table illustrates the type of data obtained from NMR analysis for a related azetidinol derivative.

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|---|

| ¹H | 7.10 | d | 8.5 | Aromatic-H |

| ¹H | 6.95 | dd | 8.5, 2.5 | Aromatic-H |

| ¹H | 6.80 | d | 2.5 | Aromatic-H |

| ¹H | 4.20 | t | 7.0 | CH₂-N |

| ¹H | 3.85 | s | - | OCH₃ |

| ¹H | 3.80 | s | - | OCH₃ |

| ¹H | 3.50 | t | 7.0 | CH₂-C(OH) |

| ¹H | 2.50 | s | - | OH/NH |

| ¹³C | 153.0 | s | - | Ar-C-O |

| ¹³C | 150.0 | s | - | Ar-C-O |

| ¹³C | 118.0 | s | - | Ar-C |

| ¹³C | 115.0 | s | - | Ar-C |

| ¹³C | 112.0 | s | - | Ar-C |

| ¹³C | 75.0 | s | - | C-OH |

| ¹³C | 56.0 | s | - | OCH₃ |

| ¹³C | 55.8 | s | - | OCH₃ |

| ¹³C | 55.0 | s | - | CH₂-N |

| ¹³C | 52.0 | s | - | CH₂-C(OH) |

Note: The data in this table is representative for a substituted azetidinol and does not correspond to experimentally verified data for this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For "this compound" (C₁₁H₁₅NO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The following table shows the expected HRMS data for the target compound.

| Ion | Calculated m/z | Observed m/z | Technique |

|---|---|---|---|

| [M+H]⁺ | 210.1125 | To be determined experimentally | ESI-TOF |

Note: The calculated m/z is based on the molecular formula C₁₁H₁₆NO₃⁺. The observed m/z would be determined from the HRMS experiment.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. For "this compound," key absorptions would include:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: A moderate absorption around 3300-3500 cm⁻¹ for the secondary amine in the azetidine ring.

C-H stretch (aromatic and aliphatic): Absorptions for aromatic C-H bonds typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-O stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether and alcohol C-O bonds.

C=C stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ range.

The table below presents typical IR absorption frequencies for the functional groups in a molecule like "this compound."

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 |

| C-H (aromatic) | 3010-3100 |

| C-H (aliphatic) | 2850-2960 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether, aryl) | 1230-1270 |

| C-O (alcohol) | 1000-1260 |

| C-N (amine) | 1020-1250 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. For "this compound," which has a stereocenter at the C-3 position of the azetidine ring, X-ray crystallography could be used to unambiguously determine its R or S configuration. This technique requires the growth of a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. The analysis of this pattern allows for the construction of a detailed electron density map of the molecule, revealing the precise arrangement of atoms in space. While no specific crystallographic data for "this compound" is publicly available, this method remains the gold standard for absolute stereochemical assignment in azetidinol research.

Synthetic Applications and Advanced Materials Chemistry

Azetidinols as Synthetic Building Blocks

Azetidin-3-ols, including the title compound, are versatile intermediates in organic synthesis. Their reactivity, driven by ring strain, allows for a variety of transformations, leading to more complex molecular architectures. rsc.org

Precursors for Complex Heterocyclic Systems

Azetidinols serve as valuable precursors for the synthesis of more complex heterocyclic systems. researchgate.net The ring-opening of azetidines can lead to the formation of useful amides, alkenes, and amines, which can then be cyclized to form larger rings like piperidines and pyrrolidines. researchgate.net For instance, the reduction of β-lactams (azetidin-2-ones) is a known method to produce azetidines, which can then be further functionalized. researchgate.net The inherent reactivity of the azetidine (B1206935) ring, combined with the functionality of the hydroxyl group, provides multiple avenues for constructing diverse heterocyclic scaffolds. rsc.orgmdpi.com The development of new synthetic methods, such as photochemical cyclizations and metal-catalyzed reactions, has expanded the utility of azetidinols in creating a wide range of heterocyclic compounds. researchgate.netsigmaaldrich.com

Scaffold for Diversification in Organic Synthesis

The azetidine core, particularly when functionalized as in 3-(2,5-dimethoxyphenyl)azetidin-3-ol, acts as a rigid scaffold that can be elaborated upon to create diverse molecular libraries. rsc.orgnih.govacs.org This rigidity is advantageous for controlling the spatial orientation of appended functional groups, which is crucial in medicinal chemistry for optimizing interactions with biological targets. rsc.org The synthesis of fused, bridged, and spirocyclic ring systems from densely functionalized azetidines has been described, highlighting the scaffold's versatility. nih.govacs.org The ability to introduce a variety of substituents onto the azetidine ring allows for the systematic exploration of chemical space and the development of molecules with tailored properties. nih.govacs.orgchemrxiv.org

Azetidine Derivatives in Ligand Design for Catalysis

The unique structural features of azetidine derivatives have made them attractive candidates for the design of ligands in catalysis. researchmap.jp Their coordination chemistry, though relatively unexplored compared to other nitrogen-containing heterocycles, has shown promise in various catalytic reactions. researchmap.jp

Chiral Ligands in Asymmetric Synthesis

Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions. researchgate.netresearcher.life The rigidity of the azetidine ring can enhance the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org Chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and utilized in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The development of modular and synthetically accessible chiral azetidine-based ligands continues to be an active area of research, with applications in reactions such as Friedel-Crafts alkylations and Michael-type additions. researchgate.netnih.gov

Metal Complex Formation with Azetidinol (B8437883) Ligands

Azetidinol-containing ligands can form stable complexes with various metal ions. researchmap.jpgoogle.com The coordination chemistry of these ligands has been studied with transition metals like copper(II) and zinc(II), revealing their ability to adopt different coordination geometries. researchmap.jp The hydroxyl group of the azetidinol can participate in coordination, influencing the structure and reactivity of the resulting metal complex. researchmap.jp These complexes have potential applications in catalysis, where the metal center acts as the active site and the azetidinol ligand modulates its properties to achieve desired reactivity and selectivity. researchmap.jpyoutube.comyoutube.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-aryl-3-azetidinols, including the target compound, traditionally relies on the addition of organometallic reagents to a protected azetidin-3-one (B1332698) core. acs.orgnih.gov Future research is poised to refine and expand upon these foundational methods, with a strong emphasis on sustainability and efficiency.

Emerging strategies focus on several key areas:

Catalyst Innovation : While methods like iron-catalyzed alkylations have proven effective for creating related 3-substituted azetidines, there is significant room for developing new catalytic systems. acs.orgnih.gov Future work will likely explore the use of more abundant, less toxic metals and photocatalysis to drive reactions under milder conditions. The goal is to improve yields, reduce byproducts, and enhance functional group tolerance, which is crucial when dealing with substituted aryl groups like 2,5-dimethoxyphenyl.

Flow Chemistry : The adoption of continuous flow technologies presents a major avenue for sustainable synthesis. nih.gov Flow reactors offer superior control over reaction parameters, such as temperature and mixing, which is particularly beneficial for managing the strained azetidine (B1206935) ring system. This technology can lead to safer processes, reduced waste, and easier scalability compared to traditional batch processing. nih.gov Applying flow chemistry to the synthesis of 3-(2,5-Dimethoxyphenyl)azetidin-3-ol could streamline its production significantly.

Green Solvents and Reagents : A shift towards environmentally benign solvents is a cornerstone of modern synthetic chemistry. Research into replacing traditional organic solvents with greener alternatives, such as cyclopentyl methyl ether (CPME), is already underway for related heterocyclic syntheses. nih.gov Future routes to 3-aryl-azetidinols will likely incorporate such solvents, alongside designing pathways that minimize the use of hazardous reagents and protecting groups.

Strain-Release Methodologies : Leveraging the inherent ring strain of bicyclic precursors, such as azabicyclo[1.1.0]butanes, offers a powerful strategy for constructing highly functionalized azetidines. This approach allows for the rapid assembly of complex molecular architectures that would be challenging to access otherwise.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Key Features | Potential Advantages for Azetidinol (B8437883) Synthesis | Reference |

|---|---|---|---|

| Organometallic Addition | Addition of Grignard or Aryllithium reagents to N-protected azetidin-3-one. | Direct, well-established method for installing the aryl group. | acs.orgnih.gov |

| Rhodium-Catalyzed Conjugate Addition | Use of arylboronic acids with an azetidine bearing an α,β-unsaturated ester. | Offers good functional group tolerance and control. | ktu.edu |

| Continuous Flow Synthesis | Reaction performed in a continuously flowing stream rather than a batch. | Enhanced safety, scalability, and process control; reduced waste. | nih.gov |

| Iron-Catalyzed Alkylation | FeCl3-catalyzed reaction of an azetidinol with a nucleophile (e.g., a thiol). | Mild conditions, utilizes an inexpensive and abundant metal catalyst. | nih.gov |

Advanced Computational Prediction of Reactivity and Properties

Computational chemistry is an increasingly indispensable tool for accelerating chemical research. For this compound, advanced computational models can provide deep insights into its structure, reactivity, and potential applications, thereby guiding experimental work more efficiently.

Density Functional Theory (DFT) Studies : DFT calculations are powerful for predicting a wide range of molecular properties. nih.govepstem.net For the target azetidinol, DFT can be used to model its three-dimensional structure, determine the stability of different conformers, and calculate electronic properties such as the distribution of charge and the energies of frontier molecular orbitals (HOMO-LUMO). epstem.net This information is critical for predicting the molecule's reactivity, stability, and spectroscopic characteristics. For instance, understanding the stability of the azetidine carbocation intermediate, which is proposed in some synthetic pathways, can help optimize reaction conditions. acs.org

Predicting Physicochemical Properties : Preliminary computational studies on related 3-aryl-azetidines have shown that properties like molecular weight and lipophilicity (cLogP) can be accurately predicted. nih.gov Extending these models to this compound can help in early-stage assessment of its drug-like properties.

Reaction Mechanism and Pathway Analysis : Computational modeling can elucidate complex reaction mechanisms step-by-step. By calculating the energy barriers for various potential pathways, researchers can identify the most likely mechanism and pinpoint rate-limiting steps or potential side reactions. researchgate.net This is particularly valuable for designing novel synthetic routes or optimizing existing ones.

| Computational Method | Predicted Property | Significance for Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO-LUMO gap), atomic charges. | Predicts reactivity, stability, and spectroscopic signatures. | nih.govepstem.net |

| Ab initio methods | Heats of formation, bond dissociation energies. | Provides fundamental data on thermodynamic stability. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Lipophilicity (cLogP), molecular weight, polar surface area. | Early assessment of drug-likeness and pharmacokinetic properties. | nih.gov |

| Transition State Theory | Reaction energy barriers, rate constants. | Elucidates reaction mechanisms and helps optimize conditions. | researchgate.net |

Integration of Machine Learning in Azetidinol Synthesis Design

The intersection of artificial intelligence (AI) and organic chemistry is creating powerful new paradigms for molecular design and synthesis. mdpi.com For a specific target like this compound, machine learning (ML) offers the potential to dramatically accelerate its development.

Computer-Aided Retrosynthesis : Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a primary area where AI is making an impact. arxiv.orgrsc.org ML models, trained on vast databases of known chemical reactions, can propose multiple synthetic routes to the target azetidinol. rsc.orgchemcopilot.com These AI-driven tools can uncover non-intuitive disconnections and novel pathways that might be overlooked by human chemists, potentially leading to more efficient or economical syntheses. synthiaonline.com

Reaction Outcome and Condition Prediction : Beyond just planning routes, ML models can predict the likelihood of success for a given reaction and recommend optimal conditions (e.g., catalyst, solvent, temperature). nih.gov This predictive power minimizes the need for extensive trial-and-error experimentation, saving time and resources. For the synthesis of a complex heterocycle, these tools can screen thousands of potential reactant and catalyst combinations to identify the most promising candidates. nih.gov

Automated Synthesis Platforms : The ultimate integration involves coupling AI-based synthesis planning with robotic platforms. ucla.edu An AI can design a synthetic route, and a robotic system can then execute the synthesis, purify the product, and analyze the results. This creates a closed design-build-test-learn loop that can rapidly iterate through different synthetic strategies to find the optimal method for producing this compound. mdpi.com

The synergy between AI and chemistry promises a future where the synthesis of complex molecules becomes a more systematic, predictable, and automated endeavor.

Q & A

Basic: What are the established synthetic routes for 3-(2,5-Dimethoxyphenyl)azetidin-3-ol?

Methodological Answer:

The synthesis of azetidin-3-ol derivatives typically involves multi-step organic reactions. For example:

- Condensation Reactions : Similar compounds like 5-[3-(2,5-Dimethoxyphenyl)prop-2-enylidene]hexahydropyrimidine derivatives are synthesized via condensation of aldehydes with thiobarbituric acid in ethanol, catalyzed by pyridine .

- Azetidine Ring Formation : Azetidin-3-ol cores can be constructed using cyclization reactions, such as nucleophilic ring-opening of epoxides or aziridines, followed by functionalization of the 2,5-dimethoxyphenyl group.

- Large-Scale Optimization : Continuous flow reactors improve efficiency and yield for structurally related azetidine derivatives (e.g., 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.